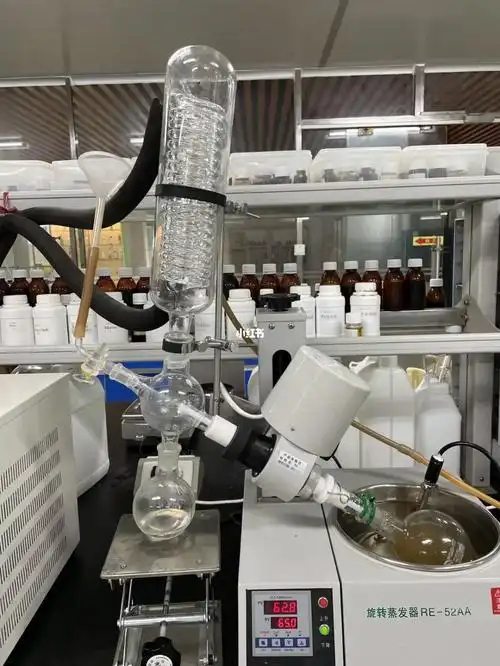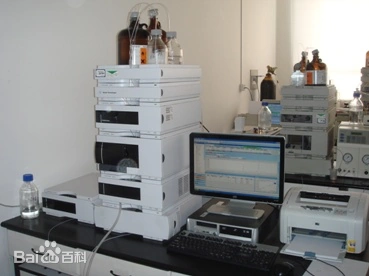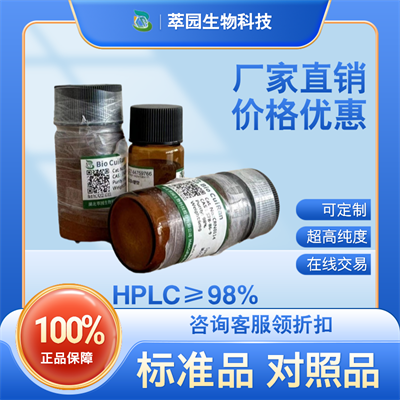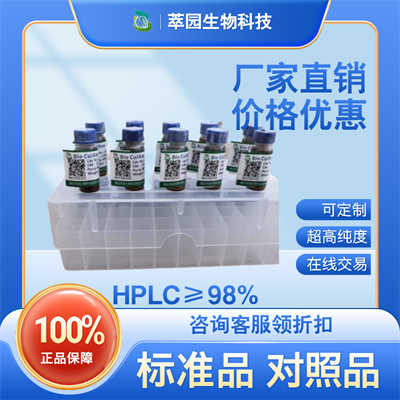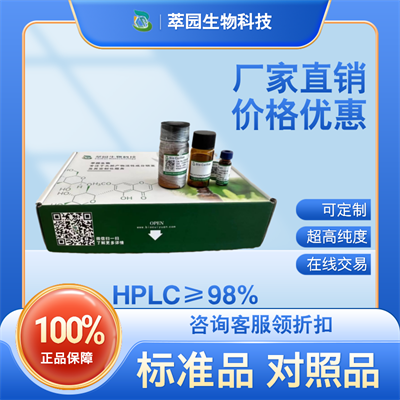- Glycosylation and malonylation of quercetin, epicatechin, and catechin by cultured plant cells, Chemistry Letters, 2007, 36(10), 1292-1293
Cas no 153-18-4 (Rutin)

Rutin Chemical and Physical Properties
Names and Identifiers
-
- Rutin
- 3,3',4',5,7-PENTAHYDROXYFLAVONE-3-RHAMNOGLUCOSIDE
- 3,3',4',5,7-PENTAHYDROXYFLAVONE-3-RUTINOSIDE
- 3-[[6-o-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4h-1-benzopyran-4-one
- BIRUTAN
- c.i. 75730
- ELDRIN
- GLOBULARIACITRIN
- MELIN
- OSYRITIN
- QUERCETIN-3-RUTINOSIDE
- (+)-RUTIN
- RUTOSIDE
- SOPHORIN
- TANRUTIN
- VITAMIN P
- 3,3',4',5,7-pentahydroxy-flavon3-(o-rhamnosylglucoside)
- 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,74H-1-Benzopyran-4-one
- 3-[[6-O-(-Deoxy-L-mannopyranosyl)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- 4-dihydroxyphenyl)-5,7-dihydroxy-yranosyl]oxy]-2-(
- Rutin hydrate
- RUTIN(AS) PrintBack
- RUTIN(P) (Compendial Traceable) PrintBack
- RUTIN(RG)
- Rutin Trihydrate
- Quercetin 3-O-rutinoside
- Vitamin P trihydrate
- [ "Quercetin 3-O-rutinoside", " Rutoside" ]
- rutozyd
- Rutosid
- Rutinum
- oxyritin
- rutabion
- usafcf-5
- Phytomelin
- Quercetin 3-rutinoside
- Myrticolorin
- Venoruton
- Bioflavonoid
- Osyritrin
- Paliuroside
- Rutine
- 3-Rutinosyl quercetin
- 3-Rhamnoglucosylquercetin
- Rutosidum
- Rutosido
- Globularicitrin
- Violaquercitrin
- Rutinic acid
- Birutan Forte
- Birutin
- Quercetin rhamnoglucosine
- Quercetin-3beta-rutinoside
- Ilixanthin
- Rutinion
-
- MDL: MFCD00006830
- Inchi: 1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
- InChI Key: IKGXIBQEEMLURG-NVPNHPEKSA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C([H])=C2OC=1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])=O
Computed Properties
- Exact Mass: 610.153385g/mol
- Surface Charge: 0
- XLogP3: -1.3
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 16
- Rotatable Bond Count: 6
- Monoisotopic Mass: 610.153385g/mol
- Monoisotopic Mass: 610.153385g/mol
- Topological Polar Surface Area: 266Ų
- Heavy Atom Count: 43
- Complexity: 1020
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: 162
- Molecular Weight: 610.5
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.3881 (rough estimate)
- Melting Point: 195 ºC
- Boiling Point: 983.1°C at 760 mmHg
- Flash Point: 325.4±27.8 °C
- Refractive Index: 1.7650 (estimate)
- Solubility: pyridine: 50 mg/mL
- Water Partition Coefficient: 12.5 g/100 mL
- PSA: 269.43000
- LogP: -1.68710
- Solubility: It is soluble in pyridine, formyl and alkaline solution, slightly soluble in ethanol, acetone and ethyl acetate, and almost insoluble in water, chloroform, ether, benzene, carbon disulfide and petroleum ether.
- Color index: 75730
- Merck: 8304
- Specific Rotation: +13.82° (ethanol)
Rutin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264; P270; P301+P312; P330; P501
- WGK Germany:3
- Hazard Category Code: R22: harmful if swallowed. R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:8
- RTECS:VM2975000
-
Hazardous Material Identification:


- Safety Term:S24/25
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Toxicity:LD50 i.v. in mice: 950 mg/kg (propylene glycol soln) (Harrison)
- Risk Phrases:R22
Rutin Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Rutin Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R81950-100g |
Rutin |
153-18-4 | 100g |
¥279.0 | 2021-09-08 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_984341-20MG |
Rutin, 98%, from fructus sophorae, HPLC≥98% |
153-18-4 | 98% | 20mg |
¥300.0 | 2023-09-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RG912-25g |
Rutin |
153-18-4 | 95% | 25g |
¥98.0 | 2023-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006889-20mg |
Rutin |
153-18-4 | 20mg |
¥80 | 2023-09-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32066-100g |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
153-18-4 | 96% | 100g |
¥145.0 | 2023-05-25 | |
| City Chemical | R269-500GM |
Rutin |
153-18-4 | purified | 500gm |
$191.64 | 2023-09-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1054404-10g |
Rutin |
153-18-4 | 98% | 10g |
¥?????? | 2023-05-25 | |
| abcr | AB401423-5g |
Rutin from Sophora japonica L., 95%; . |
153-18-4 | 95% | 5g |
€62.60 | 2025-02-15 | |
| MedChemExpress | HY-N0148-10mM*1 mL in DMSO |
Rutin |
153-18-4 | 98.06% | 10mM*1 mL in DMSO |
¥500 | 2024-05-24 | |
| Ambeed | A125100-25g |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one |
153-18-4 | 96% | 25g |
$8.0 | 2025-02-26 |
Rutin Production Method
Synthetic Routes 1
Rutin Raw materials
Rutin Preparation Products
Rutin Suppliers
Rutin Related Literature
-
Alan Crozier,Indu B. Jaganath,Michael N. Clifford Nat. Prod. Rep. 2009 26 1001
-
Aoxin Li,Xincun Hou,Yun Wei Anal. Methods 2018 10 109
-
Yan Zheng,Xiao Sun,Yujing Miao,Shunwang Qin,Yuan Jiang,Xiang Zhang,Linfang Huang Food Funct. 2021 12 7501
-
Nidhi Rani,Saravanan Vijayakumar,Lakshmi Palanisamy Thanga Velan,Annamalai Arunachalam Mol. BioSyst. 2014 10 3229
-
Yonglu Li,Xinyu Feng,Yiru Zhang,Yaxuan Wang,Xin Yu,Ruoyi Jia,Ting Yu,Xiaodong Zheng,Qiang Chu Food Funct. 2020 11 9776
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid-3-O-glycosides
- Natural Products and Extracts Plant Extracts Plant based Visnea mocanera
- Natural Products and Extracts Plant Extracts Plant based Ripariosida hermaphrodita
- Natural Products and Extracts Plant Extracts Plant based Paracalyx scariosus
- Natural Products and Extracts Plant Extracts Plant based Marah fabacea
- Natural Products and Extracts Plant Extracts Plant based Deverra tortuosa
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on Rutin
Introduction to Rutin (CAS No. 153-18-4): A Comprehensive Overview
Rutin, chemically known as 3,3',4',5,7-pentahydroxyflavone-7-O-α-L-rhamnopyranoside, is a naturally occurring flavonol glycoside widely recognized for its significant biological activities. With a CAS number 153-18-4, this compound has garnered considerable attention in the field of pharmaceuticals and nutraceuticals due to its potent antioxidant, anti-inflammatory, and cardiovascular protective properties. This article provides an in-depth exploration of Rutin's chemical structure, pharmacological effects, therapeutic applications, and the latest research findings that underscore its importance in modern medicine.
The molecular structure of Rutin consists of a flavone backbone substituted with hydroxyl groups at positions 3, 4', 5, and 7, along with a rhamnose sugar moiety attached to the 7-O position. This unique configuration contributes to its remarkable stability and bioavailability, making it an attractive candidate for therapeutic development. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and inhibit oxidative stress, which are implicated in various chronic diseases.
Recent studies have highlighted the multifaceted pharmacological effects of Rutin. Its potent antioxidant activity stems from its ability to neutralize reactive oxygen species (ROS) and reduce lipid peroxidation. This property has been extensively studied in the context of cardiovascular diseases, where oxidative stress plays a crucial role in the pathogenesis of atherosclerosis and hypertension. Research indicates that Rutin can modulate lipid profiles by inhibiting cholesterol synthesis and promoting its excretion.
Beyond its antioxidant properties, Rutin has demonstrated significant anti-inflammatory effects. It inhibits key pro-inflammatory enzymes such as COX-2 and LOX, thereby reducing inflammation in various tissues. This makes Rutin a promising candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Rutin has been shown to possess immunomodulatory effects, enhancing the body's defense mechanisms against pathogens.
The therapeutic potential of Rutin extends to neuroprotection as well. Preclinical studies suggest that Rutin can cross the blood-brain barrier and protect against neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to inhibit acetylcholinesterase activity may contribute to cognitive enhancement and neuroprotection. Furthermore, Rutin has been investigated for its role in preventing age-related macular degeneration by mitigating oxidative damage to retinal cells.
In terms of clinical applications, Rutin has been used traditionally as a dietary supplement due to its perceived health benefits. Modern research supports these uses by demonstrating its efficacy in improving endothelial function and reducing blood pressure. Clinical trials have shown that supplementation with Rutin can lead to significant reductions in systolic and diastolic blood pressure in hypertensive patients. Moreover, Rutin has been found to enhance endothelial nitric oxide synthase (eNOS) activity, which is crucial for vasodilation and maintaining cardiovascular health.
The bioavailability of Rutin has been a subject of extensive research. Studies indicate that while Rutin is relatively stable in vitro, its absorption in vivo can be enhanced by co-administration with other bioavailability-enhancing compounds such as quercetin or curcumin. Additionally, the formulation of Rutin as nanoparticles or micelles has shown promise in improving its systemic delivery and therapeutic efficacy.
Future research directions for Rutin include exploring its potential role in cancer prevention and treatment. Preliminary studies suggest that Rutin can induce apoptosis in cancer cells by inhibiting key signaling pathways such as PI3K/Akt and MAPK. Its ability to suppress tumor growth and metastasis makes it an attractive candidate for combination therapy with conventional chemotherapeutic agents.
The safety profile of Rutin is generally favorable, with minimal side effects reported at therapeutic doses. However, long-term studies are needed to fully assess its adverse effects and interactions with other medications. Pharmacokinetic studies have revealed that Rutin exhibits moderate bioavailability following oral administration but can be significantly enhanced by optimizing dosage forms and delivery systems.
In conclusion, Rutin (CAS No. 153-18-4) is a versatile flavonol glycoside with a broad spectrum of biological activities. Its potent antioxidant, anti-inflammatory, and cardiovascular protective properties make it a valuable compound in both preventive medicine and therapeutic interventions. The latest research findings continue to uncover new avenues for utilizing Rutin in managing chronic diseases and enhancing overall health outcomes.







